Cas no 901-93-9 (Estrone 3-Acetate)

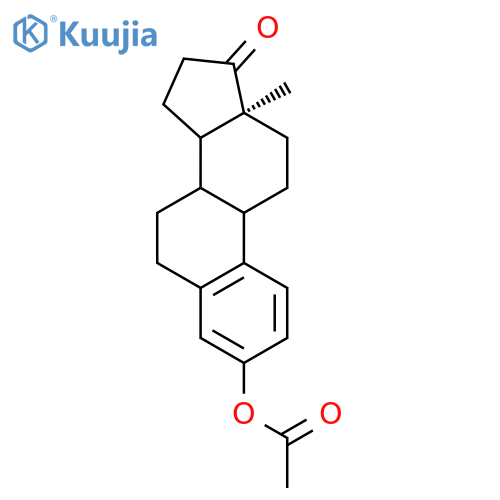

Estrone 3-Acetate structure

商品名:Estrone 3-Acetate

CAS番号:901-93-9

MF:C20H24O3

メガワット:312.402766227722

CID:806954

Estrone 3-Acetate 化学的及び物理的性質

名前と識別子

-

- Estra-1,3,5(10)-trien-17-one,3-(acetyloxy)-

- ESTRONE ACETATE

- 3-acetoxy-1,3,5(10)-estratrien-17-one

- 3-Acetoxy-17-oxo-estra-1,3,5(10)-triene

- 3-ACETOXYESTRONE

- 3-Acetoxyestrone R

- 3-Hydroxyestra-1,3,5(10)-17-one acetate

- 3-O-acetyl-estrone

- acetoxyestrone

- Estrone 3-acetate

- Hogival

- oestrone Acetate

- Oestrone-3-acetate

- puboestrene

- Estrone 3-Acetate

-

- インチ: InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1

- InChIKey: KDPQTPZDVJHMET-XSYGEPLQSA-N

- ほほえんだ: CC(=O)OC1=CC=C2C(=C1)CC[C@@H]3[C@@H]2CC[C@@]4(C)[C@H]3CCC4=O

計算された属性

- せいみつぶんしりょう: 312.17300

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 2

じっけんとくせい

- ゆうかいてん: 125-127°

- PSA: 43.37000

- LogP: 4.03710

Estrone 3-Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E889075-25mg |

Estrone 3-Acetate |

901-93-9 | 25mg |

$ 69.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294478-250 mg |

Estrone Acetate, |

901-93-9 | 250MG |

¥557.00 | 2023-07-10 | ||

| Key Organics Ltd | SS-4431-0.5G |

Estrone acetate |

901-93-9 | >97% | 0.5g |

£55.00 | 2025-02-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294478A-1g |

Estrone Acetate, |

901-93-9 | 1g |

¥466.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294478-250mg |

Estrone Acetate, |

901-93-9 | 250mg |

¥557.00 | 2023-09-05 | ||

| A2B Chem LLC | AH82276-1mg |

ESTRONE ACETATE |

901-93-9 | >97% | 1mg |

$202.00 | 2023-12-29 | |

| Key Organics Ltd | SS-4431-1MG |

Estrone acetate |

901-93-9 | >97% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | SS-4431-10MG |

Estrone acetate |

901-93-9 | >97% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | SS-4431-5MG |

Estrone acetate |

901-93-9 | >97% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | SS-4431-20MG |

Estrone acetate |

901-93-9 | >97% | 20mg |

£76.00 | 2023-04-17 |

Estrone 3-Acetate 関連文献

-

1. Nitro and related compoundsJoseph P. Adams,David S. Box J. Chem. Soc. Perkin Trans. 1 1999 749

-

2. 482. Modified steroid hormones. Part XV. A new route to 17α-alkynyl-17β-hydroxy-steroidsB. Ellis,V. Petrow,M. Stansfield,G. Weston J. Chem. Soc. 1960 2389

-

3. Synthesis of and reactivity studies with 19-peroxide-androstenedione derivatives: analogues of a proposed aromatase intermediatePhilip A. Cole,Cecil H. Robinson J. Chem. Soc. Perkin Trans. 1 1990 2119

-

4. Reactions of enol acetates with thallium(I) acetate–iodineRichard C. Cambie,Rodney C. Hayward,Jeffrey L. Jurlina,Peter S. Rutledge,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1978 126

-

Aakanksha Gurawa,Manoj Kumar,Sudhir Kashyap RSC Adv. 2021 11 19310

901-93-9 (Estrone 3-Acetate) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量